Cas no 1055949-63-7 ((1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine)
(1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine Chemical and Physical Properties
Names and Identifiers
-
- (1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine
- (1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- (R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- (1R)-7-Chloro-1,2,3,4-tetrahydronaphtylamine
- EN300-322887
- I10623
- 1055949-63-7
- SCHEMBL1061934
- AKOS006287038
- CS-0131244
- MFCD07373997
- DB-321921
-
- MDL: MFCD07373997
- Inchi: 1S/C10H12ClN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m1/s1
- InChI Key: JKGNIZNLBBLURY-SNVBAGLBSA-N
- SMILES: ClC1C=CC2=C(C=1)[C@@H](CCC2)N
Computed Properties
- Exact Mass: 181.0658271g/mol
- Monoisotopic Mass: 181.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 336.4±17.0 °C at 760 mmHg
- Flash Point: 157.3±20.9 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
(1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C383123-10mg |
(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine |
1055949-63-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C383123-50mg |
(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine |
1055949-63-7 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C383123-100mg |
(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine |
1055949-63-7 | 100mg |
$ 295.00 | 2022-06-06 | ||
| Chemenu | CM236111-1g |
(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
1055949-63-7 | 95%+ | 1g |
$1282 | 2023-01-08 | |
| Chemenu | CM236111-5g |
(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
1055949-63-7 | 95+% | 5g |
$1571 | 2022-06-14 | |
| abcr | AB460280-250 mg |
(1R)-7-Chloro-1,2,3,4-tetrahydronaphthylamine; 95% |
1055949-63-7 | 250MG |
€335.40 | 2022-03-01 | ||
| eNovation Chemicals LLC | Y0991187-1g |
(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
1055949-63-7 | 95% | 1g |
$1010 | 2024-08-02 | |
| eNovation Chemicals LLC | D513798-1g |
(1R)-7-CHLORO-1,2,3,4-TETRAHYDRONAPHTHYLAMINE |
1055949-63-7 | 97% | 1g |
$685 | 2024-05-24 | |
| Alichem | A219006300-1g |
(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
1055949-63-7 | 97% | 1g |
$785.38 | 2023-09-04 | |
| Alichem | A219006300-5g |
(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
1055949-63-7 | 97% | 5g |
$1388.44 | 2023-09-04 |
(1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine Suppliers
(1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on (1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine
Research Brief on (1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine (CAS: 1055949-63-7) and Its Applications in Chemical Biology and Pharmaceutical Research
(1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine (CAS: 1055949-63-7) is a chiral amine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its tetrahydronaphthylamine scaffold and chloro-substitution at the 7-position, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of central nervous system (CNS) targeting agents, enzyme inhibitors, and novel therapeutic candidates.
The compound's stereochemistry, particularly its (1R) configuration, plays a crucial role in its biological activity. Research has demonstrated that (1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine exhibits enhanced binding affinity to certain neurotransmitter receptors compared to its (1S) counterpart. This enantioselectivity has made it a valuable building block for the design of selective receptor modulators. Recent synthetic methodologies have focused on improving the efficiency and scalability of its production, with several catalytic asymmetric routes being reported in 2022-2023.
In pharmacological studies, derivatives of (1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine have shown promising activity as dopamine receptor ligands. A 2023 study published in the Journal of Medicinal Chemistry reported that structural modifications of this core scaffold yielded compounds with nanomolar affinity for D2-like receptors while maintaining excellent selectivity over other receptor subtypes. These findings suggest potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
The compound's mechanism of action has been further elucidated through recent structural biology investigations. X-ray crystallography studies of protein-ligand complexes containing (1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine derivatives have revealed key interactions with target binding sites, providing valuable insights for structure-based drug design. These structural analyses, combined with molecular dynamics simulations, have enabled researchers to optimize the pharmacokinetic properties of related drug candidates.
From a synthetic chemistry perspective, novel approaches to (1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine have emerged, including biocatalytic routes using engineered amine dehydrogenases. A 2022 Nature Catalysis paper described an efficient enzymatic synthesis achieving >99% ee with high yield, representing a significant advancement in green chemistry approaches to this important intermediate. These developments have important implications for the sustainable production of pharmaceutical compounds containing this chiral amine moiety.
In conclusion, (1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine (CAS: 1055949-63-7) continues to be a molecule of significant interest in pharmaceutical research. Its versatile applications in CNS drug development, combined with recent advances in synthetic methodologies and structural understanding, position it as a valuable scaffold for future drug discovery efforts. Ongoing research is expected to further explore its potential in addressing unmet medical needs, particularly in neurological and psychiatric disorders.
1055949-63-7 ((1R)-7-chloro-1,2,3,4-tetrahydronaphthylamine) Related Products
- 1191908-38-9(6-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 945950-78-7((1S)-5-Chloro-2,3-dihydro-1H-inden-1-amine)
- 67120-38-1(6-chloroindan-1-amine)
- 1376687-76-1((S)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 875755-36-5(7-chlorotetralin-1-amine)
- 67120-39-2(5-chloroindan-1-amine)
- 1637453-67-8((R)-5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 1197668-23-7(5-Chloro-2,3-dihydro-1H-inden-1-amine hydrochloride)
- 1055949-65-9((1R)-6,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-amine)
- 812695-59-3((1R)-5-chloro-2,3-dihydro-1H-inden-1-amine)